![molecular formula C16H23N3O4 B598249 3-(4-Nitrobenzylamino)pyrrolidine-1-carboxylic acid tert-butyl ester CAS No. 1204811-26-6](/img/structure/B598249.png)
3-(4-Nitrobenzylamino)pyrrolidine-1-carboxylic acid tert-butyl ester
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Overview
Description
“3-(4-Nitrobenzylamino)pyrrolidine-1-carboxylic acid tert-butyl ester” is a chemical compound with the empirical formula C16H23N3O4 . It has a molecular weight of 321.37 . The product is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The SMILES string of the compound is[O-]N+=CC=C1CNC2CN(CC2)C(OC(C)(C)C)=O)=O
. The InChI is 1S/C16H23N3O4/c1-16(2,3)23-15(20)18-9-8-13(11-18)17-10-12-4-6-14(7-5-12)19(21)22/h4-7,13,17H,8-11H2,1-3H3
.
Scientific Research Applications
Synthesis Techniques and Applications
Esterification and Lactonization Methods : Research demonstrates the utility of benzoic anhydride derivatives, including those related to the chemical structure of interest, in the synthesis of carboxylic esters and lactones. These methods are promoted by basic catalysts and achieve excellent yields with high chemoselectivity at room temperature, indicating the structure's relevance in facilitating efficient synthetic routes (Shiina et al., 2004).
Stereoselective Synthesis : The chemical structure and related compounds are instrumental in the stereoselective synthesis of amino acid derivatives, highlighting their potential as building blocks for peptidomimetics and 1,3-heterocycles. This application underscores the importance of these structures in the development of chiral compounds with precise stereochemical control (Szakonyi et al., 2015).
Nitrile Anion Cyclization : The compound and its analogs have been shown to undergo efficient nitrile anion cyclization, leading to the synthesis of N-tert-butyl disubstituted pyrrolidines with high yield and enantiomeric excess. This process demonstrates the compound's role in generating structurally complex and optically pure pyrrolidine derivatives, applicable in medicinal chemistry and drug discovery (Chung et al., 2005).
Novel Compound Development
Anticancer Compound Synthesis : The tert-butyl ester derivatives of the chemical structure of interest have been synthesized and evaluated for their anticancer properties. Such studies highlight the potential of these compounds in the development of new therapeutic agents targeting cancer cells (Vorona et al., 2007).
Polymer-supported Reagents : The development of polymer-supported O-alkylisoureas utilizing structures related to the chemical compound for the O-alkylation of carboxylic acids showcases an innovative approach to synthesizing esters. This technique emphasizes the utility of the compound in streamlining synthetic procedures and enhancing the chemoselectivity and purity of the esters produced (Crosignani et al., 2004).
Safety and Hazards
properties
IUPAC Name |
tert-butyl 3-[(4-nitrophenyl)methylamino]pyrrolidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O4/c1-16(2,3)23-15(20)18-9-8-13(11-18)17-10-12-4-6-14(7-5-12)19(21)22/h4-7,13,17H,8-11H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZTQXYFVNZSXNM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)NCC2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20670764 |
Source
|
Record name | tert-Butyl 3-{[(4-nitrophenyl)methyl]amino}pyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20670764 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Nitrobenzylamino)pyrrolidine-1-carboxylic acid tert-butyl ester | |
CAS RN |
1204811-26-6 |
Source
|
Record name | tert-Butyl 3-{[(4-nitrophenyl)methyl]amino}pyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20670764 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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